What are the fundamental chemical properties of Glycidyl pivalate?
What are the fundamental chemical properties of Glycidyl pivalate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl pivalate is a valuable and versatile building block in organic synthesis, particularly recognized for its role as a key intermediate in the production of various pharmaceuticals. Its structure, featuring a reactive epoxide ring and a sterically hindering pivaloyl group, imparts unique chemical properties that are instrumental in complex molecule assembly. This technical guide provides an in-depth overview of the fundamental chemical properties of Glycidyl pivalate, with a focus on the enantiomerically pure (S)-form, which is a crucial component in the synthesis of the anti-tuberculosis drug Pretomanid.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Glycidyl pivalate is presented below. It is important to note that some of these properties are predicted, while others have been experimentally determined.
| Property | Value | Source |
| IUPAC Name | (2S)-oxiran-2-ylmethyl 2,2-dimethylpropanoate | Inferred from structure |
| Synonyms | (S)-Glycidyl 2,2-dimethylpropanoate | |
| CAS Number | 162825-77-6 ((S)-enantiomer) | [4] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.20 g/mol | [4] |
| Appearance | Likely a liquid at room temperature | Inferred from boiling point |
| Boiling Point | 196.6 ± 13.0 °C (Predicted at 760 Torr) 50-70 °C (at 6-10 Torr) | [4] [1][2][5] |
| Melting Point | Data not available | |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |
| Specific Rotation | [α]D²⁵ = +19.1 (c 1.8, CHCl₃) for (S)-Glycidyl pivalate | [5] |
| Solubility | Soluble in dichloromethane, toluene, and chloroform.[1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Glycidyl pivalate. The following data has been reported for (S)-Glycidyl pivalate.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (151 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| 4.38 (dd, J = 2.26, 12.46 Hz, 1H) | -OCH₂- (ester) |
| 3.85 (dd, J = 5.92, 12.50 Hz, 1H) | -OCH₂- (ester) |
| 3.17 (m, 1H) | -CH- (epoxide) |
| 2.77 (t, J = 4.42 Hz, 1H) | -CH₂- (epoxide) |
| 2.62 (dd, J = 2.38, 4.86, 1H) | -CH₂- (epoxide) |
| 1.17 (s, 9H) | -C(CH₃)₃ |
Reactivity and Stability
The chemical behavior of Glycidyl pivalate is primarily dictated by the presence of the epoxide ring and the ester functionality.
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Epoxide Ring-Opening: The three-membered epoxide ring is strained and susceptible to nucleophilic attack. This is a key feature in its synthetic utility. The synthesis of (S)-Glycidyl pivalate from (R)-epichlorohydrin, for instance, proceeds via the attack of the pivalate anion on the epoxide ring of the epichlorohydrin.[1][5] This reaction highlights the reactivity of the epoxide towards carboxylate nucleophiles. It is expected to react with a wide range of other nucleophiles, such as amines, thiols, and alcohols, under appropriate catalytic conditions (acidic or basic).
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Ester Group: The pivaloyl ester group is relatively stable to hydrolysis due to the steric hindrance provided by the tertiary butyl group. However, under harsh basic or acidic conditions, hydrolysis can occur.
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Thermal Stability: Glycidyl pivalate is reported to be temperature-sensitive, particularly at elevated concentrations.[1][2][5] Decomposition has been observed at temperatures exceeding 70 °C, especially during distillation.[1][2][5] Therefore, purification by distillation must be performed under high vacuum to keep the temperature low.[1][2][5]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of (S)-Glycidyl pivalate, adapted from the literature.[5]
Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin
This procedure details the synthesis and purification of (S)-Glycidyl pivalate.
Materials:
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Pivalic acid
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(R)-Epichlorohydrin
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Sodium hydroxide (NaOH)
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Tetramethylammonium chloride (TMAC)
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Dichloromethane (DCM)
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1,3,5-Trimethoxybenzene (internal standard for NMR monitoring)
Procedure:
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To a solution of pivalic acid (1 equivalent) in (R)-epichlorohydrin (3 equivalents), add sodium hydroxide pellets (1 equivalent) and tetramethylammonium chloride (0.02 equivalents) at room temperature.
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Stir the resulting suspension at 50 °C.
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Monitor the reaction progress by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.
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Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.
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Remove the dichloromethane from the filtrate by rotary evaporation.
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Purify the crude product by vacuum distillation (50 °C at 6 Torr) to yield (S)-Glycidyl pivalate as a high-purity liquid.[1][5]
Visualizations
Logical Workflow for the Synthesis of (S)-Glycidyl Pivalate
The following diagram illustrates the key steps involved in the synthesis and purification of (S)-Glycidyl pivalate.
Caption: Synthesis and purification workflow for (S)-Glycidyl pivalate.
Safety and Handling
No specific safety data sheet for Glycidyl pivalate was found in the searched literature. However, based on its chemical structure, which contains an epoxide, it should be handled with care. Epoxides are a reactive class of compounds and should be considered as potential alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Applications in Drug Development
Glycidyl pivalate, particularly the (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] Its most prominent application is in the synthesis of Pretomanid, a nitroimidazooxazine derivative used in the treatment of multidrug-resistant tuberculosis.[1][2] The use of enantiomerically pure (S)-Glycidyl pivalate is essential for establishing the correct stereochemistry in the final drug substance, which is crucial for its therapeutic efficacy and safety. The development of cost-effective and scalable synthetic routes to (S)-Glycidyl pivalate is therefore of significant interest to the pharmaceutical industry.[1][2][3]
